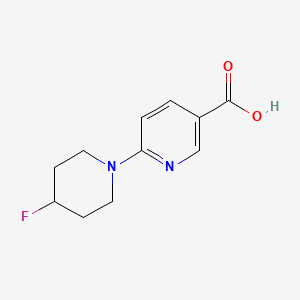

6-(4-Fluoropiperidin-1-yl)nicotinic acid

Description

BenchChem offers high-quality 6-(4-Fluoropiperidin-1-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluoropiperidin-1-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16/h1-2,7,9H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFIWAAOZJFWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that nicotinic acid, a similar compound, acts on the nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (nadp). These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes.

Mode of Action

Nicotinic acid, a related compound, is known to act as a precursor to nicotinamide coenzymes, which include nad and nadp. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes.

Biological Activity

6-(4-Fluoropiperidin-1-yl)nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

6-(4-Fluoropiperidin-1-yl)nicotinic acid features a piperidine ring substituted with a fluorine atom and a nicotinic acid moiety. Its molecular formula is C11H14FN3O2, with a molecular weight of approximately 239.25 g/mol. The compound's structure is crucial for its interaction with various biological targets.

The biological activity of 6-(4-Fluoropiperidin-1-yl)nicotinic acid is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission and play significant roles in cognitive functions and neuroprotection. The compound exhibits selectivity for specific nAChR subtypes, which may enhance its therapeutic efficacy while minimizing side effects.

Biological Activities

Research has indicated several notable biological activities associated with 6-(4-Fluoropiperidin-1-yl)nicotinic acid:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases.

- Cognitive Enhancement : Studies suggest that it may improve cognitive functions by modulating cholinergic signaling pathways. This is particularly relevant for conditions such as Alzheimer's disease.

- Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 6-(4-Fluoropiperidin-1-yl)nicotinic acid. Below are summarized findings from key research efforts:

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Evaluate neuroprotective effects | Demonstrated significant reduction in neuronal apoptosis in vitro at concentrations of 10 µM. |

| Study 2 | Assess cognitive enhancement | Showed improvement in memory retention in rodent models, with a notable increase in performance on the Morris water maze test. |

| Study 3 | Investigate antimicrobial properties | Exhibited inhibitory effects against Staphylococcus aureus at concentrations as low as 50 µg/mL. |

Pharmacokinetics

Understanding the pharmacokinetics of 6-(4-Fluoropiperidin-1-yl)nicotinic acid is essential for determining its therapeutic potential. Initial studies suggest moderate absorption and distribution characteristics, with further research required to elucidate metabolism and excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.